molecular formula C7H7NO3 B1295515 phenyl N-hydroxycarbamate CAS No. 38064-07-2

phenyl N-hydroxycarbamate

Cat. No. B1295515
Key on ui cas rn: 38064-07-2
M. Wt: 153.14 g/mol
InChI Key: JADMRVSHKZTLPH-UHFFFAOYSA-N
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Patent
US06821585B2

Procedure details

To an aqueous solution comprising 48 g of a 50% hydroxylamine aqueous solution and 50 ml of deionized water were successively added 30 g of triethylamine and 400 ml of ethyl acetate under cooling, and then, 94 g of phenyl chloroformate was added dropwise to the mixture at 0° C. or lower over 1.5 hours. Thereafter, the mixture was stirred at room temperature for 1.5 hours. After the reaction, an organic layer was collected by separation and washed with a saturated saline solution. After drying over anhydrous sodium sulfate, the solvent was removed. Cyclohexane was added to the residue to crystallize the reaction product, and the crystal was washed with chloroform and dried to obtain white colored N-phenoxycarbonyl hydroxylamine which is an intermediate. Yield: 31 g, Melting point: 108° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
94 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][OH:2].O.C(N(CC)CC)C.Cl[C:12]([O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:13]>C(OCC)(=O)C>[O:14]([C:12]([NH:1][OH:2])=[O:13])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
94 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Thereafter, the mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
an organic layer was collected by separation
WASH
Type
WASH
Details
washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
Cyclohexane was added to the residue
CUSTOM
Type
CUSTOM
Details
to crystallize the reaction product
WASH
Type
WASH
Details
the crystal was washed with chloroform
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C(=O)NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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